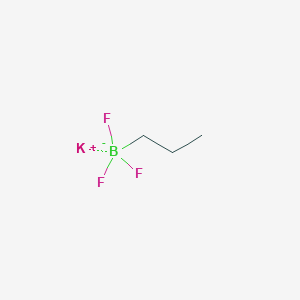
トリフルオロ(プロピル)ボランアニドカリウム
概要
説明
Potassium trifluoro(propyl)boranuide is an organoboron compound with the molecular formula C3H7BF3K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
科学的研究の応用
Potassium trifluoro(propyl)boranuide has a wide range of applications in scientific research:
作用機序
Target of Action
Potassium trifluoro(propyl)boranuide, also known as Potassium vinyltrifluoroborate , is a type of organoboron compound . The primary targets of this compound are organic compounds in synthesis reactions . It is often used to add vinyl functional groups to aromatic rings through Suzuki coupling .
Mode of Action
Potassium trifluoro(propyl)boranuide interacts with its targets by acting as a catalyst in organic synthesis reactions . It facilitates the addition of vinyl functional groups to aromatic rings, a common process in organic and medicinal synthesis .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds between a boron compound and a halide .
Pharmacokinetics
It is known to be stable under normal temperatures and can dissolve quickly in water .
Result of Action
The result of Potassium trifluoro(propyl)boranuide’s action is the formation of new organic compounds with vinyl functional groups . For example, it is used as a catalyst in the synthesis of (+)-trifluoromethanol (V099010), a natural anti-tumor product .
Action Environment
The action of Potassium trifluoro(propyl)boranuide is influenced by environmental factors such as temperature and moisture. It is stable under normal temperatures and can dissolve quickly in water . It is also sensitive to strong acids, strong bases, and flammable substances, and should be stored away from these materials to prevent accidental reactions . Safety measures, such as wearing protective gloves and glasses, should be taken when handling this compound due to its irritant properties .
生化学分析
Biochemical Properties
Potassium trifluoro(propyl)boranuide plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. Potassium trifluoro(propyl)boranuide is moisture- and air-stable, making it suitable for use under oxidative conditions . Its interactions with biomolecules are primarily through the formation of covalent bonds, which facilitate the transfer of functional groups in biochemical reactions.
Cellular Effects
Potassium trifluoro(propyl)boranuide has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions allows it to modify cellular components, leading to changes in cell function. For instance, Potassium trifluoro(propyl)boranuide can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, its interaction with cell signaling molecules can modulate signal transduction pathways, influencing cell behavior and function.
Molecular Mechanism
The molecular mechanism of Potassium trifluoro(propyl)boranuide involves its ability to form covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved. Potassium trifluoro(propyl)boranuide can act as a catalyst in various biochemical reactions, facilitating the transfer of functional groups and altering the activity of enzymes . The compound’s ability to modify gene expression is also linked to its interaction with transcription factors and other regulatory proteins, which can influence the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium trifluoro(propyl)boranuide can change over time. The compound is known for its stability under various conditions, but it can degrade over extended periods. Studies have shown that Potassium trifluoro(propyl)boranuide remains stable for up to six months when stored at -80°C and for up to one month when stored at -20°C . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important considerations for researchers using Potassium trifluoro(propyl)boranuide in their experiments.
Dosage Effects in Animal Models
The effects of Potassium trifluoro(propyl)boranuide vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, Potassium trifluoro(propyl)boranuide can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function. These dosage-dependent effects are crucial for determining the safe and effective use of Potassium trifluoro(propyl)boranuide in research and therapeutic applications.
Metabolic Pathways
Potassium trifluoro(propyl)boranuide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in Suzuki-Miyaura cross-coupling reactions highlights its importance in the synthesis of complex organic molecules . Potassium trifluoro(propyl)boranuide can influence metabolic flux and metabolite levels by modifying the activity of enzymes involved in metabolic pathways. Its interactions with cofactors can also affect the efficiency of these biochemical reactions, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, Potassium trifluoro(propyl)boranuide is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Potassium trifluoro(propyl)boranuide’s ability to form covalent bonds with biomolecules allows it to be efficiently transported and distributed within cells, ensuring its availability for biochemical reactions. The compound’s distribution within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.
Subcellular Localization
Potassium trifluoro(propyl)boranuide exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that Potassium trifluoro(propyl)boranuide is present in the appropriate cellular environment for its biochemical activity. The compound’s subcellular localization can also influence its interactions with biomolecules, affecting its role in biochemical reactions and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro(propyl)boranuide can be synthesized through several methods. One common approach involves the reaction of a boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent . This method is advantageous due to its simplicity and high yield. Another method involves the use of potassium bitartrate and a boron-containing precursor, which provides a non-etching and scalable route to the desired product .
Industrial Production Methods
Industrial production of potassium trifluoro(propyl)boranuide typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Potassium trifluoro(propyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, often in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro(propyl)boranuide include palladium or nickel catalysts, which facilitate cross-coupling reactions. Conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from reactions involving potassium trifluoro(propyl)boranuide are often complex organic molecules, such as biaryl compounds, which are valuable in pharmaceuticals and materials science .
類似化合物との比較
Similar Compounds
Potassium vinyltrifluoroborate: Another member of the potassium trifluoroborate family, used in similar cross-coupling reactions.
Potassium phenyltrifluoroborate: Known for its stability and use in the synthesis of biaryl compounds.
Uniqueness
Potassium trifluoro(propyl)boranuide is unique due to its specific alkyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reaction outcomes is required .
特性
IUPAC Name |
potassium;trifluoro(propyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3.K/c1-2-3-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICGOEGLXMDRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897067-94-6 | |
| Record name | potassium trifluoro(propyl)boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[3.5]nonan-7-one](/img/structure/B1401078.png)

![4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1401080.png)
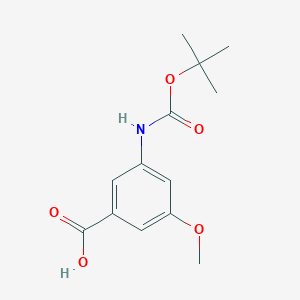


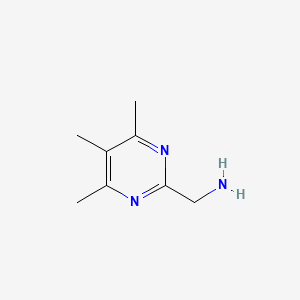
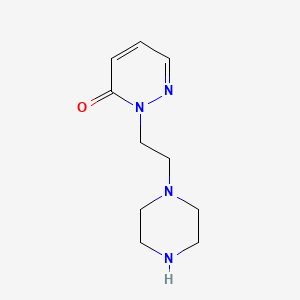
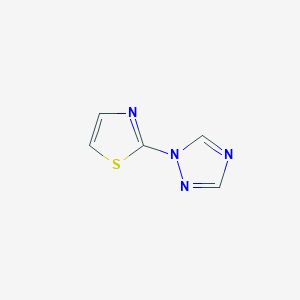
![2-{[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1401096.png)
amine](/img/structure/B1401097.png)
amine](/img/structure/B1401098.png)
![N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1401099.png)

